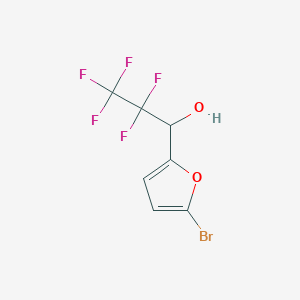![molecular formula C21H23NO4S B13328357 1'-Tosylspiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B13328357.png)
1'-Tosylspiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Tosylspiro[cyclohexane-1,3’-indoline]-5’-carboxylic acid is a spirocyclic compound that features a unique structural motif combining a cyclohexane ring, an indoline moiety, and a tosyl group
Preparation Methods
The synthesis of 1’-Tosylspiro[cyclohexane-1,3’-indoline]-5’-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of N-methyl-2-oxocyclohexane-1-carboxamide and N-methylaniline.
Condensation Reaction: These starting materials undergo a condensation reaction to form N-methyl-2-oxo-N-phenylcyclohexane-1-carboxamide.
Oxidative Cyclization: The resulting compound is subjected to oxidative cyclization using a stoichiometric amount of manganese(III) acetate in acetic acid at room temperature.
Chemical Reactions Analysis
1’-Tosylspiro[cyclohexane-1,3’-indoline]-5’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form spiro[cyclohexane-1,3’-indoline]-2,2’-diones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Cycloaddition: The compound can participate in Diels-Alder reactions with dienophiles to form complex spirocyclic structures.
Common reagents and conditions used in these reactions include manganese(III) acetate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include spirocyclic diones, alcohols, and substituted spirocyclic compounds .
Scientific Research Applications
1’-Tosylspiro[cyclohexane-1,3’-indoline]-5’-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1’-Tosylspiro[cyclohexane-1,3’-indoline]-5’-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to proteins and enzymes, modulating their activity. The tosyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
1’-Tosylspiro[cyclohexane-1,3’-indoline]-5’-carboxylic acid can be compared with other spirocyclic compounds such as:
Spiro[cyclohexane-1,3’-indoline]-2,2’-diones: These compounds lack the tosyl group but share the spirocyclic structure.
Spirooxindoles: These compounds have a similar spirocyclic core but differ in the functional groups attached to the indoline moiety.
Spiropyrans: These compounds are photochromic and can switch between different isomeric forms under light.
The uniqueness of 1’-Tosylspiro[cyclohexane-1,3’-indoline]-5’-carboxylic acid lies in its combination of a tosyl group with the spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H23NO4S |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonylspiro[2H-indole-3,1'-cyclohexane]-5-carboxylic acid |
InChI |
InChI=1S/C21H23NO4S/c1-15-5-8-17(9-6-15)27(25,26)22-14-21(11-3-2-4-12-21)18-13-16(20(23)24)7-10-19(18)22/h5-10,13H,2-4,11-12,14H2,1H3,(H,23,24) |
InChI Key |
MLYHKVYUVUZXJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(CCCCC3)C4=C2C=CC(=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


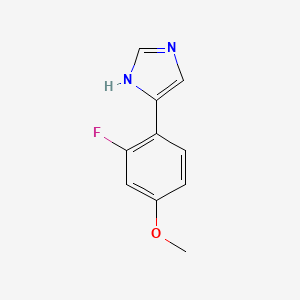
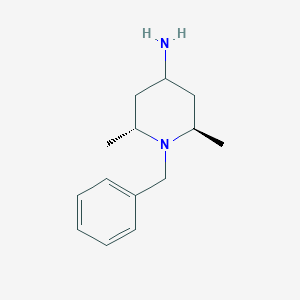
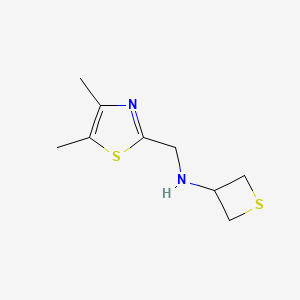
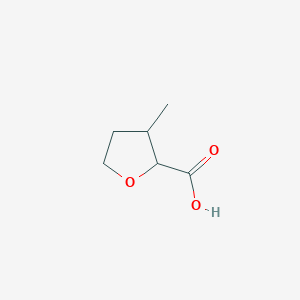
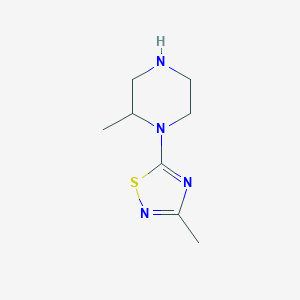
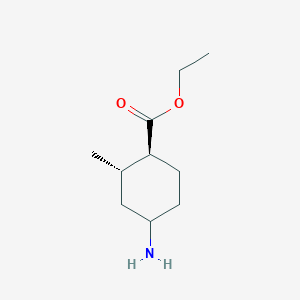
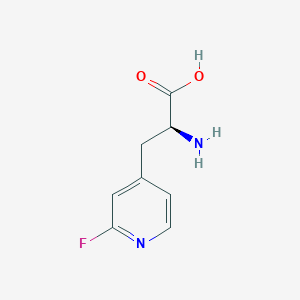
![6-Bromo-2-(methylsulfanyl)-9-oxa-1,3-diazatricyclo[6.4.1.0,13]trideca-2,4(13),5,7-tetraene](/img/structure/B13328308.png)
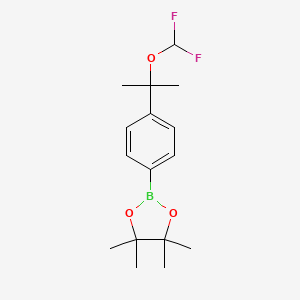
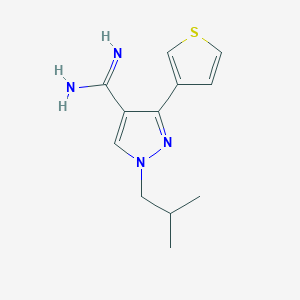

![tert-Butyl (6-ethynylspiro[3.3]heptan-2-yl)carbamate](/img/structure/B13328321.png)
